molecular formula C12H24N2O2 B2986621 Tert-butyl N-[(5,5-dimethylpyrrolidin-3-yl)methyl]carbamate CAS No. 2408962-01-4

Tert-butyl N-[(5,5-dimethylpyrrolidin-3-yl)methyl]carbamate

Cat. No.: B2986621
CAS No.: 2408962-01-4
M. Wt: 228.336
InChI Key: URXKVPRHLCJVOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[(5,5-dimethylpyrrolidin-3-yl)methyl]carbamate is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol . It is a carbamate derivative, which is a class of compounds known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(5,5-dimethylpyrrolidin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a protecting group for the amine functionality. The reaction is carried out under mild conditions, often in the presence of a base such as sodium azide, and involves the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement to yield the desired carbamate .

Industrial Production Methods

Industrial production of tert-butyl carbamates often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly reagents and solvents is emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(5,5-dimethylpyrrolidin-3-yl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

Tert-butyl N-[(5,5-dimethylpyrrolidin-3-yl)methyl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of tert-butyl N-[(5,5-dimethylpyrrolidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[(5,5-dimethylpyrrolidin-3-yl)methyl]carbamate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

tert-butyl N-[(5,5-dimethylpyrrolidin-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)13-7-9-6-12(4,5)14-8-9/h9,14H,6-8H2,1-5H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXKVPRHLCJVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1)CNC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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